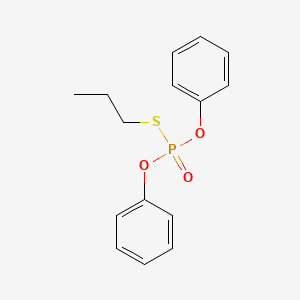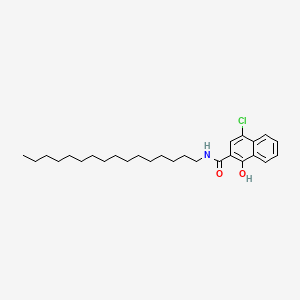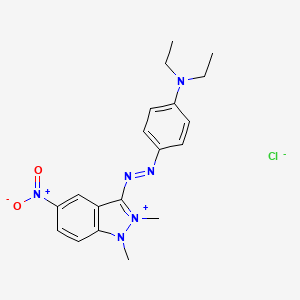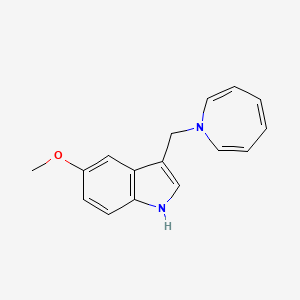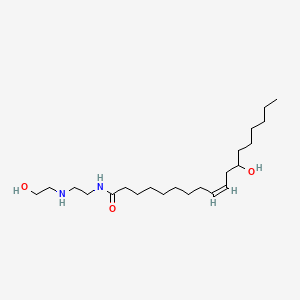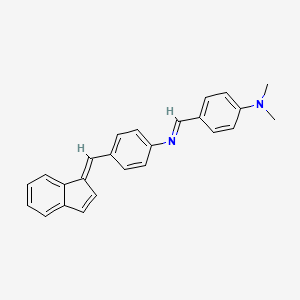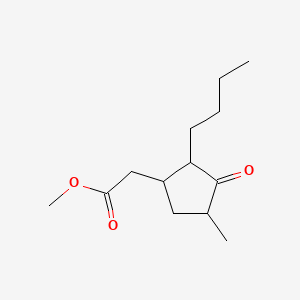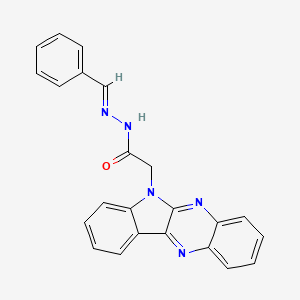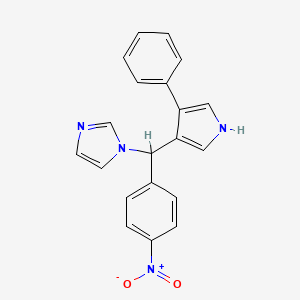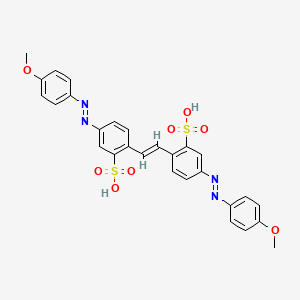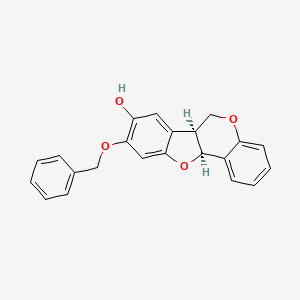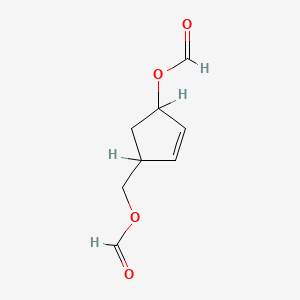
dizinc;dioxido(oxo)phosphanium;pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dizinc;dioxido(oxo)phosphanium;pentahydrate can be synthesized through the reaction of zinc salts with phosphoric acid under controlled conditions. One common method involves the reaction of zinc oxide (ZnO) with phosphoric acid (H3PO4) in an aqueous solution, followed by crystallization to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using zinc oxide and phosphoric acid. The reaction is carried out in reactors with precise temperature and pH control to ensure the formation of the desired hydrate. The resulting product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Dizinc;dioxido(oxo)phosphanium;pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands or atoms are replaced by other species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and other nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc phosphate, while reduction could produce zinc metal or lower oxidation state zinc compounds.
Aplicaciones Científicas De Investigación
Dizinc;dioxido(oxo)phosphanium;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme activity and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of dizinc;dioxido(oxo)phosphanium;pentahydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The compound’s ability to coordinate with metal ions and form stable complexes is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Zinc phosphate: Similar in composition but differs in hydration state and structure.
Zinc oxide: A simpler compound with different chemical properties and applications.
Zinc sulfate: Another zinc-containing compound with distinct uses and reactivity.
Uniqueness
Dizinc;dioxido(oxo)phosphanium;pentahydrate is unique due to its specific coordination environment and hydration state, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Propiedades
Número CAS |
7785-16-2 |
|---|---|
Fórmula molecular |
H10O11P2Zn2+2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
dizinc;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2HO3P.5H2O.2Zn/c2*1-4(2)3;;;;;;;/h2*(H,1,2,3);5*1H2;;/q;;;;;;;2*+2/p-2 |
Clave InChI |
QVZSAZQCEODDOU-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


